3,4-dichloro-N-(2-chlorobenzyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10Cl3NO |
|---|---|
Molecular Weight |
314.6 g/mol |
IUPAC Name |
3,4-dichloro-N-[(2-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c15-11-4-2-1-3-10(11)8-18-14(19)9-5-6-12(16)13(17)7-9/h1-7H,8H2,(H,18,19) |
InChI Key |
ZAAPJIZGEZAMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies on 3,4 Dichloro N 2 Chlorobenzyl Benzamide and Its Derivatives
Fundamental Principles of Structure-Activity Correlation in Benzamide (B126) Analogues
The benzamide scaffold is a privileged structure in drug discovery, found in a wide array of biologically active compounds. acs.org The fundamental principle of SAR in benzamide analogues lies in the systematic modification of its three main components: the benzoyl ring, the amide linker, and the N-substituent. The amide group itself is a key feature, capable of forming hydrogen bonds with biological targets, which can be critical for molecular recognition and binding affinity. nih.gov
Impact of Substituent Position and Nature on Molecular Interactions
The type and position of substituents on both the benzoyl and the N-benzyl rings of a compound like 3,4-dichloro-N-(2-chlorobenzyl)benzamide are critical determinants of its biological profile.
Halogen atoms, such as the chlorine atoms in this compound, play a significant role in modulating a molecule's properties. Halogenation can enhance metabolic stability and influence binding affinity through various non-covalent interactions, including halogen bonding. nih.govrsc.org The position of the halogen is crucial; for example, in a series of A2B adenosine (B11128) receptor antagonists, halogenation at different positions on a tricyclic core had markedly different effects on affinity and selectivity. nih.gov
| Compound | Benzoyl Ring Substitution | N-Benzyl Ring Substitution | Relative Activity | Key Observation |
|---|---|---|---|---|
| Reference Benzamide | Unsubstituted | Unsubstituted | 1 | Baseline activity |
| This compound | 3,4-dichloro | 2-chloro | - | Multiple halogenations likely impact conformation and electronic properties. |
| Analogue 1 | 4-chloro | Unsubstituted | ++ | Single para-chloro substitution often enhances activity. |
| Analogue 2 | 2-chloro | Unsubstituted | + | Ortho substitution may introduce steric hindrance. nih.gov |
| Analogue 3 | 3,4-difluoro | 2-fluoro | +/- | Fluorine's small size and high electronegativity can alter binding modes. nih.gov |
The N-substitution in benzamides is a key determinant of their conformational properties and, consequently, their biological activity. nih.gov The N-benzyl group in this compound introduces a degree of flexibility, allowing the molecule to adopt various conformations to fit into a binding site. The torsion angle between the carbonyl group and the phenyl ring is a critical conformational parameter that is influenced by the nature of the N-substituent. researchgate.net
For N-substituted benzamides, the planarity of the amide bond can be affected by steric hindrance from bulky substituents. researchgate.net In the case of the 2-chlorobenzyl group, the ortho-chloro substituent can restrict the rotation around the N-CH2 bond, influencing the relative orientation of the two aromatic rings. This conformational restriction can be either beneficial or detrimental to binding, depending on the topology of the target's binding site. Studies have shown that N-substitution can significantly impact the affinity of benzamides for their targets. For example, in a series of benzamide derivatives, bulky N-substituents were found to confer high affinity for the estrogen receptor. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds.
For benzamide derivatives, QSAR models have been successfully developed to predict various biological activities, including antimicrobial and anticancer effects. nih.govjppres.com These models often highlight the importance of topological descriptors, molecular connectivity indices, and shape indices in determining activity. nih.gov For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors revealed that hydrophobic character is crucial for activity, and the inclusion of hydrophobic substituents would likely enhance inhibitory potency. nih.gov Such a finding would be relevant to this compound, which possesses significant hydrophobic character due to its three chlorine atoms and two benzene (B151609) rings.
| Descriptor Type | Example Descriptors | Property Represented | Relevance to this compound |
|---|---|---|---|
| Electronic | Partial charges, Dipole moment | Charge distribution, Polarity | The three chlorine atoms significantly alter the electronic landscape. |
| Steric | Molecular volume, Surface area | Size and shape of the molecule | The substitution pattern dictates the overall molecular shape. |
| Hydrophobic | LogP | Lipophilicity | High LogP value expected due to halogenation and aromatic rings. |
| Topological | Connectivity indices | Atomic connectivity and branching | Reflects the overall molecular architecture. |
Molecular Hybridization and Scaffold Hopping in Benzamide Derivative Design
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. nih.gov This approach aims to create new chemical entities with improved affinity, selectivity, or a desired polypharmacological profile. The benzamide scaffold is often used as a core structure in molecular hybridization due to its synthetic accessibility and favorable drug-like properties. nih.gov
Scaffold hopping, another important design strategy, involves replacing the core molecular framework of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. This can lead to the discovery of novel chemical series with improved properties, such as better intellectual property positions or enhanced ADME profiles. For benzamide derivatives, scaffold hopping could involve replacing the benzamide core with other bioisosteric groups that maintain the key pharmacophoric features, such as hydrogen bonding capabilities and the relative orientation of substituents.
For a molecule like this compound, these strategies could be employed to design new analogues. For example, the dichlorinated benzoyl moiety could be hybridized with another pharmacophore known to interact with a specific target. Alternatively, the benzamide core could be replaced by a different scaffold, such as a benzimidazole, to explore new chemical space while maintaining the key interactions of the chlorinated aromatic rings. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 3,4 Dichloro N 2 Chlorobenzyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework, including proton environments, carbon backbone, and connectivity, can be established.
Proton (¹H) NMR Techniques
In the ¹H NMR spectrum of 3,4-dichloro-N-(2-chlorobenzyl)benzamide, distinct signals are expected for the aromatic protons on both benzene (B151609) rings, the methylene (B1212753) bridge protons, and the amide proton. The chemical shifts (δ) are influenced by the electronic effects of the chloro- and amide substituents.
The aromatic region (typically δ 7.0-8.0 ppm) will show signals for the seven protons distributed across the two rings.
The 3,4-dichlorobenzoyl ring contains three protons. The proton at C-2' is expected to appear as a doublet, while the protons at C-5' and C-6' will likely present as a doublet and a doublet of doublets, respectively, due to their coupling patterns.
The 2-chlorobenzyl ring has four protons, whose signals will be multiplets due to complex spin-spin coupling.
The methylene protons (-CH₂-) of the benzyl (B1604629) group are diastereotopic and will appear as a doublet, coupled to the amide proton (N-H). The amide proton itself is expected to be a broad triplet, a result of coupling to the adjacent methylene protons and quadrupole broadening from the ¹⁴N nucleus.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Amide (N-H) | ~8.5 - 9.0 | Broad Triplet (br t) | 1H |
| Aromatic (3,4-dichlorobenzoyl ring) | ~7.5 - 8.0 | Multiplets (m) | 3H |
| Aromatic (2-chlorobenzyl ring) | ~7.2 - 7.5 | Multiplets (m) | 4H |
| Methylene (-CH₂-) | ~4.6 | Doublet (d) | 2H |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, 14 distinct signals are expected, corresponding to the 13 unique carbon atoms in the aromatic and methylene groups, plus the carbonyl carbon.
Carbonyl Carbon: The amide carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of δ 165-170 ppm.
Aromatic Carbons: The twelve aromatic carbons will resonate between δ 125-140 ppm. Carbons directly attached to chlorine atoms will have their chemical shifts influenced by the halogen's inductive effect.
Methylene Carbon: The methylene bridge carbon (-CH₂-) is expected to appear in the range of δ 40-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | ~166 |
| Aromatic (C-Cl) | ~130 - 135 |
| Aromatic (C-H & C-C) | ~125 - 140 |
| Methylene (-CH₂-) | ~43 |
Two-Dimensional NMR Methodologies
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It would be used to confirm the connectivity between the amide proton and the methylene protons, as well as the coupling networks within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be essential for definitively assigning each carbon signal by linking it to its attached proton(s), whose assignments were determined from ¹H NMR and COSY spectra.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound, the molecular formula is C₁₄H₁₀Cl₃NO. sigmaaldrich.comsigmaaldrich.com The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.
The primary fragmentation in the mass spectrum of this compound is expected to be the cleavage of the amide bond, which is a common fragmentation pathway for N-acyl compounds. miamioh.edu This would lead to two major fragment ions:
The 3,4-dichlorobenzoyl cation (m/z 173)
The 2-chlorobenzylaminium cation or a related fragment.
Further fragmentation could involve the loss of chlorine atoms or the carbon monoxide group from the benzoyl fragment.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present.
The key functional groups in this compound will produce characteristic absorption bands:
N-H Stretch: A sharp absorption is expected around 3300 cm⁻¹ corresponding to the amide N-H bond.
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A strong, prominent absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of a secondary amide carbonyl group. mdpi.com
N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, is expected around 1550 cm⁻¹.
C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds on the aromatic rings are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Amide | ~3300 | Medium-Sharp |
| Aromatic C-H Stretch | Aryl | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | Amide | 1530 - 1560 | Medium-Strong |
| C-Cl Stretch | Aryl Halide | 600 - 800 | Strong |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is an essential tool in pharmaceutical and chemical development for separating, identifying, and quantifying the components of a mixture. lcms.cz The choice between liquid and gas chromatography primarily depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. ekb.eg Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common mode used for this class of molecules. sielc.com
The method allows for the separation of the main compound from its impurities, which may include starting materials, by-products, or degradation products. ekb.eg The purity is typically determined by measuring the area of the main peak as a percentage of the total area of all observed peaks, using a UV detector set to a wavelength where the benzamide (B126) chromophore absorbs strongly. For structurally similar compounds, such as other benzamide derivatives, a typical mobile phase consists of a gradient mixture of an aqueous buffer (like phosphate (B84403) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The use of mass spectrometry as a detector (LC-MS) can provide additional confirmation of the identity of the main peak and help in the characterization of unknown impurities. lcms.czmdpi.com
Table 1: Illustrative HPLC Parameters for Analysis of Benzamide Derivatives
| Parameter | Value |
|---|---|
| Column | Newcrom R1 or Zorbax SB-Aq, C18, 5 µm, 4.6 x 250 mm ekb.egsielc.com |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water sielc.com |
| Mobile Phase B | Acetonitrile sielc.com |
| Gradient | Optimized gradient from low to high organic content |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C mdpi.com |
| Detector | UV-Vis Diode Array Detector (DAD) at ~220-254 nm researchgate.net |
| Injection Volume | 10 µL |
This table represents typical starting conditions for method development for benzamide derivatives, informed by established methods for related compounds.
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While the target compound, this compound, may have limited volatility due to its molecular weight and polar amide group, GC-MS is highly effective for identifying volatile impurities that may be present from its synthesis. Such impurities could include residual solvents or unreacted starting materials like derivatives of benzyl chloride or toluene. researchgate.net
The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the carrier gas and the stationary phase lining the column. GC-MS analysis provides not only retention times for quantification but also mass spectra that serve as a "fingerprint" for unambiguous identification of the eluted compounds. researchgate.netnih.gov
Table 2: Representative GC-MS Parameters for Impurity Analysis
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of ~1 mL/min |
| Inlet Temperature | 250-280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
This table outlines typical parameters for a GC-MS method suitable for detecting volatile impurities in a sample of the main compound, based on general analytical practices. researchgate.netnih.gov
X-Ray Diffraction for Solid-State Structure Determination
While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected molecular geometry. For example, the crystal structure of 3-Chloro-N-(2-chlorophenyl)benzamide has been determined. nih.gov In this analogue, the two aromatic rings are nearly coplanar. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link adjacent molecules into chains. nih.gov Such detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 3: Crystal Data and Structure Refinement for 3-Chloro-N-(2-chlorophenyl)benzamide
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₉Cl₂NO |
| Formula Weight | 266.11 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/n nih.gov |
| Unit Cell Dimensions | a = 11.1371 (4) Å |
| b = 4.85230 (17) Å | |
| c = 21.5198 (8) Å | |
| β = 90.142 (3)° | |
| Volume | 1162.94 (7) ų |
| Z (Molecules/unit cell) | 4 nih.gov |
Data sourced from the crystallographic study of 3-Chloro-N-(2-chlorophenyl)benzamide, a close structural analogue. nih.govnih.gov
Environmental Chemistry and Degradation Pathways of Aromatic Amides, Including 3,4 Dichloro N 2 Chlorobenzyl Benzamide Analogues
Occurrence and Transport of Aromatic Amides in Environmental Systems
Aromatic amides, a class of chemical compounds characterized by an amide group linked to an aromatic ring, are utilized in a variety of industrial and agricultural applications, leading to their potential release into the environment. organic-chemistry.org While specific data on the environmental occurrence and transport of 3,4-dichloro-N-(2-chlorobenzyl)benzamide is limited, the general behavior of aromatic amides and related chloroaromatic compounds can provide insights into its likely environmental fate.
The transport of these compounds in soil and water is influenced by their physicochemical properties, such as water solubility and the organic carbon-water (B12546825) partition coefficient (Koc). Compounds with lower water solubility and higher Koc values tend to adsorb to soil and sediment, limiting their mobility. Conversely, more water-soluble compounds can be transported over larger distances in aquatic systems. The presence of chlorine substituents, as in this compound, can affect these properties, often leading to increased persistence in the environment. nih.gov
Studies on other chlorinated aromatic compounds, such as dichlorobenzenes and chlorophenols, have shown their presence in various environmental compartments, including soil, water, and sediments. nih.govnih.gov For instance, the metabolite 3,4-dichlorophenyl methyl sulfone, derived from o-dichlorobenzene, has been detected in the blood, liver, kidneys, and adipose tissue of rats, indicating its potential for bioaccumulation. nih.gov The transport of these compounds can also be influenced by atmospheric deposition and runoff from agricultural and industrial sites.
The following table summarizes key environmental fate parameters for related chlorinated compounds, which can serve as a proxy for estimating the behavior of this compound.
Table 1: Environmental Fate Parameters of Structurally Related Chlorinated Compounds
| Compound | Water Solubility | Soil Adsorption (Koc) | Persistence | Reference |
|---|---|---|---|---|
| 1,2-Dichlorobenzene | 145 mg/L | 430 | Moderate | nih.gov |
| 3,4-Dichlorobenzoic acid | Low | High | High | nih.gov |
Microbial Biotransformation Mechanisms of N-Substituted Benzamides
The microbial degradation of N-substituted benzamides, including analogues of this compound, is a critical process in their environmental dissipation. This biotransformation is primarily driven by enzymatic activities under both aerobic and anaerobic conditions.
Aerobic and Anaerobic Degradation Pathways
Aerobic Degradation:
Under aerobic conditions, the initial step in the degradation of many aromatic amides is the hydrolysis of the amide bond, catalyzed by amidase enzymes. This cleavage results in the formation of a carboxylic acid and an amine. For this compound, this would likely yield 3,4-dichlorobenzoic acid and 2-chlorobenzylamine (B130927).
Following the initial hydrolysis, the resulting aromatic intermediates are typically further degraded. For instance, 3,4-dichlorobenzoate (B1239242) can be transformed by Acinetobacter sp. strain 4-CB1 through cometabolism. nih.gov The degradation of chloroaromatics often proceeds via chlorocatechols as central intermediates, which are then subject to ring cleavage through either the ortho or meta pathway. nih.gov In the case of 3,4-dichlorobenzoate, it is plausible that it is converted to a dichlorinated catechol, which then undergoes ring fission.
Anaerobic Degradation:
Under anaerobic conditions, the degradation pathways can differ significantly. Reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom, is a common initial step in the anaerobic breakdown of chlorinated aromatic compounds. This process can reduce the toxicity and persistence of the compound. For a compound like this compound, reductive dechlorination could occur on either of the chlorinated aromatic rings. Following dechlorination, the molecule would likely undergo amide bond hydrolysis and subsequent degradation of the resulting aromatic structures.
Enzymatic Mechanisms
The key enzymes involved in the initial breakdown of N-substituted benzamides are amidases (also known as acylamidases). These enzymes catalyze the hydrolysis of the amide bond. The specificity and efficiency of these enzymes can be influenced by the substituents on both the benzoyl and the N-benzyl moieties of the molecule.
Research on the hydrolysis of 3',4'-dichloropropionanilide (propanil) by aryl acylamidases from various plants has demonstrated the enzymatic cleavage of the amide bond in a dichlorinated anilide structure. capes.gov.br Similarly, amidases from microorganisms like Rhodococcus have been shown to hydrolyze a range of amides. nih.gov The catalytic mechanism of some amidases involves a serine residue in the active site that is crucial for the hydrolysis of both amides and, surprisingly, nitriles. nih.gov
The cleavage of the N-benzyl bond is another important enzymatic step. Enzymes capable of cleaving N-benzyloxycarbonyl (Cbz) groups have been isolated and characterized, demonstrating the biological potential for breaking such linkages. researchgate.net
The following table outlines the key enzymes and their roles in the degradation of related aromatic amides.
Table 2: Key Enzymes in the Degradation of Aromatic Amides and Related Compounds
| Enzyme | Function | Substrate Examples | Reference |
|---|---|---|---|
| Amidase/Acylamidase | Hydrolysis of the amide bond | 3',4'-Dichloropropionanilide, various benzamides | capes.gov.brnih.gov |
| Cbz-cleaving enzyme | Cleavage of the N-benzyloxycarbonyl group | Cbz-protected amino acids | researchgate.net |
| Dioxygenase | Ring hydroxylation and cleavage | Chlorocatechols, dichlorobenzenes | nih.gov |
Influence of Substituents on Degradation Rates
The nature and position of substituents on the aromatic rings of N-substituted benzamides significantly impact their susceptibility to microbial degradation.
Steric Hindrance: The position of the chlorine atoms can sterically hinder the approach of the enzyme to the amide linkage. The ortho position (as in the 2-chlorobenzyl group) is known to exert a more significant steric effect than meta or para positions. This could potentially slow down the enzymatic cleavage of the N-benzyl bond.
Number and Position of Halogens: The number and location of chlorine atoms also influence the efficiency of reductive dechlorination under anaerobic conditions. The ease of dechlorination can vary depending on the specific position of the chlorine on the aromatic ring.
Abiotic Degradation Processes
In addition to microbial activity, abiotic processes can contribute to the transformation of aromatic amides in the environment.
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. For aromatic compounds, this process is often initiated by the absorption of ultraviolet (UV) radiation.
The presence of chlorine atoms on the aromatic rings of this compound suggests that it may be susceptible to photochemical degradation. The C-Cl bond can be cleaved by UV light, leading to the formation of aryl radicals. These highly reactive intermediates can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent (e.g., water) to form a dechlorinated product, or reaction with oxygen to form hydroxylated derivatives.
Studies on the photochemical transformation of chlorobenzenes have shown that they can be arylated in the presence of a photoreductant, leading to the formation of different organophosphorus compounds when reacting with white phosphorus. nih.gov While this specific reaction may not be prevalent in typical environmental settings, it demonstrates the potential for C-Cl bond cleavage upon photoirradiation.
The photochemical degradation of the N-benzyl portion of the molecule is also possible. The cleavage of the C-N bond in benzylamines can be initiated by photoredox catalysis. organic-chemistry.org This could lead to the formation of 3,4-dichlorobenzamide (B1295324) and 2-chlorobenzaldehyde (B119727) as initial photoproducts.
Oxidative Degradation in Aqueous Environments
The oxidative degradation of aromatic amides in aqueous environments is a critical process that determines their persistence and the formation of potential transformation products. This degradation can be influenced by both abiotic and biotic factors.
One of the primary abiotic degradation pathways for aromatic amides is hydrolysis, which involves the cleavage of the amide bond to form a carboxylic acid and an amine. For a compound like this compound, this would theoretically yield 3,4-dichlorobenzoic acid and 2-chlorobenzylamine. The rate of hydrolysis can be influenced by pH and temperature.
Biotic degradation, mediated by microorganisms, plays a crucial role in the breakdown of these compounds in water and soil. For instance, studies on N-benzyl-4-substituted anilines have shown that N-debenzylation is a significant metabolic pathway nih.gov. This process would cleave the bond between the nitrogen and the benzyl (B1604629) group, leading to the formation of 3,4-dichlorobenzamide and 2-chlorobenzyl alcohol. The resulting 3,4-dichlorobenzamide is a known persistent metabolite of other herbicides.
Further oxidative degradation of the initial transformation products can occur. For example, 2-chlorobenzyl alcohol can be oxidized to 2-chlorobenzaldehyde and subsequently to 2-chlorobenzoic acid. The aromatic ring of these compounds can also undergo hydroxylation, a common step in the microbial degradation of chlorinated aromatic compounds. Research on the degradation of 3,4-dichloroaniline (B118046), a potential hydrolysis product, by Pseudomonas fluorescens has demonstrated that the degradation pathway includes hydroxylation of the aromatic ring followed by ring cleavage nih.gov. This suggests a similar fate for the 3,4-dichlorobenzamide portion of the molecule.
Advanced oxidation processes (AOPs) can also contribute to the degradation of these compounds in water treatment scenarios. These processes generate highly reactive species, such as hydroxyl radicals, which can attack the aromatic rings and the amide linkage, leading to more extensive degradation and mineralization.
Formation of Metabolites and Transformation Products in Environmental Matrices
The degradation of this compound and its analogues in environmental matrices such as soil and water leads to the formation of various metabolites and transformation products. The nature of these products depends on the degradation pathway.
Based on the degradation pathways of analogous compounds, the following transformation products can be anticipated:
Hydrolysis Products: The initial hydrolysis of the amide bond would lead to the formation of 3,4-dichlorobenzoic acid and 2-chlorobenzylamine.
N-Debenzylation Products: Microbial N-debenzylation would result in 3,4-dichlorobenzamide and 2-chlorobenzyl alcohol nih.gov. 3,4-Dichlorobenzamide is a known persistent environmental contaminant.
Oxidation Products: Further oxidation of 2-chlorobenzyl alcohol would produce 2-chlorobenzaldehyde and 2-chlorobenzoic acid.
Hydroxylated Metabolites: The aromatic rings of the parent compound and its primary metabolites can undergo hydroxylation. For example, the degradation of 3,4-dichloroaniline by Pseudomonas fluorescens yields 3-chloro-4-hydroxyaniline as a metabolite nih.gov. Similar hydroxylation products can be expected from the dichlorinated ring of the target compound.
The persistence of these transformation products in the environment is a key consideration. While some metabolites may be readily degraded, others, such as chlorinated benzamides, can be more persistent than the parent compound. The mobility of these products in soil and their potential to leach into groundwater are also important aspects of their environmental risk profile.
Table 1: Potential Transformation Products of this compound
| Parent Compound | Degradation Pathway | Potential Transformation Product |
|---|---|---|
| This compound | Hydrolysis | 3,4-Dichlorobenzoic acid |
| This compound | Hydrolysis | 2-Chlorobenzylamine |
| This compound | N-Debenzylation | 3,4-Dichlorobenzamide |
| This compound | N-Debenzylation | 2-Chlorobenzyl alcohol |
| 2-Chlorobenzyl alcohol | Oxidation | 2-Chlorobenzaldehyde |
| 2-Chlorobenzaldehyde | Oxidation | 2-Chlorobenzoic acid |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,4-Dichlorobenzoic acid |
| 2-Chlorobenzylamine |
| 3,4-Dichlorobenzamide |
| 2-Chlorobenzyl alcohol |
| 2-Chlorobenzaldehyde |
| 2-Chlorobenzoic acid |
| 3,4-Dichloroaniline |
| 3-Chloro-4-hydroxyaniline |
Future Research Directions and Emerging Paradigms for 3,4 Dichloro N 2 Chlorobenzyl Benzamide Research
Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The traditional synthesis of benzamides often involves the coupling of a carboxylic acid (or its more reactive acyl chloride derivative) with an amine. For 3,4-dichloro-N-(2-chlorobenzyl)benzamide, this would typically involve reacting 3,4-dichlorobenzoyl chloride with 2-chlorobenzylamine (B130927). While effective, future research should focus on developing more sustainable and efficient synthetic routes.
Emerging strategies in organic synthesis offer promising alternatives. For instance, transition-metal-free C-H amidation reactions represent a significant advancement. As demonstrated in the synthesis of other complex amide-containing molecules, these methods can create amide bonds with high efficiency and scalability, avoiding the need for pre-functionalized starting materials and harsh reagents. epa.govnih.govnih.gov Research could explore the direct C-H amidation of a suitable precursor, potentially simplifying the synthetic sequence and reducing waste.
Another avenue involves innovative cyclization or condensation reactions. For example, the dehydrosulfurization reaction used to create a 1,3,4-thiadiazole (B1197879) derivative from a benzamide (B126) precursor showcases how specialized reagents can yield complex heterocyclic structures in high yield. nih.gov Investigating analogous one-pot or tandem reactions for the synthesis of this compound and its derivatives could lead to novel and more atom-economical processes.
Table 1: Comparison of Synthetic Approaches for Benzamides
| Methodology | Traditional Approach | Future Directions |
|---|---|---|
| Key Reaction | Acyl chloride + Amine | Transition-metal-free C-H amidation, Catalytic coupling |
| Starting Materials | 3,4-dichlorobenzoyl chloride, 2-chlorobenzylamine | Simpler, non-activated hydrocarbons and amine sources |
| Sustainability | Often requires stoichiometric activating agents (e.g., thionyl chloride), generating waste. asm.org | Higher atom economy, potential for recyclable catalysts, milder reaction conditions. |
| Efficiency | Generally reliable and high-yielding. | Aims for fewer synthetic steps, enhanced yields, and scalability. nih.gov |
Advanced Computational Approaches for Rational Design and Mechanism Elucidation
Computational chemistry provides powerful tools for accelerating drug discovery and understanding molecular interactions, which should be applied to this compound. Molecular docking and molecular dynamics (MD) simulations are indispensable for predicting how this compound might interact with biological targets.
Molecular Docking: This technique can be used to screen this compound against libraries of protein structures to identify potential biological targets. For known targets, docking can predict the binding affinity and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site. asm.orgnih.gov This allows for the rational design of more potent derivatives.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the compound-protein complex over time. This provides insights into the stability of the binding pose and can reveal conformational changes that are crucial for biological activity. asm.org
These computational approaches were successfully used to study a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, where docking and MD simulations corroborated in vitro findings and helped explain the structure-activity relationships observed. asm.org A similar in silico investigation of this compound would provide a strong foundation for guiding future experimental work.
Development of Sophisticated Analytical Techniques for Complex Systems
The characterization of this compound and its future derivatives will rely on a suite of analytical techniques. Standard methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. nih.gov
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight and fragmentation patterns of the compound. nih.gov
Infrared (IR) Spectroscopy: FT-IR helps to identify key functional groups, such as the amide C=O and N-H bonds. asm.org
Future research, particularly studies involving biological or environmental samples, will demand more sophisticated analytical methods. The development of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will be crucial for quantifying the compound and its potential metabolites at trace levels in complex matrices like plasma, soil, or water. High-resolution mass spectrometry (HRMS) would be invaluable for identifying unknown metabolites or degradation products by providing highly accurate mass measurements.
Exploration of Structure-Activity Relationships in Underexplored Systems
A critical area of future research is the systematic exploration of the structure-activity relationships (SAR) for this compound. This involves synthesizing a library of analogues and evaluating how specific structural modifications affect biological activity. Based on studies of similar benzamides, key modifications could include: epa.gov
Substitution on the Dichlorophenyl Ring: Altering the position and nature of the chlorine atoms (e.g., moving to 2,4-dichloro or replacing with other halogens or functional groups) to probe the electronic and steric requirements for activity.
Substitution on the Chlorobenzyl Ring: Modifying the 2-chloro substituent to other positions (3- or 4-chloro) or replacing it with different groups (e.g., methyl, methoxy) to understand its role in binding.
Modification of the Amide Linker: Exploring bioisosteric replacements for the amide bond to improve metabolic stability or alter physicochemical properties.
A study on 2-phenoxybenzamides, for example, revealed that moving a substituent from the meta to the para position on a phenyl ring dramatically increased antiplasmodial activity and selectivity. epa.gov A similar systematic approach for this compound could uncover derivatives with potent and selective activity in yet-to-be-identified therapeutic areas.
Table 2: Hypothetical SAR Exploration Plan
| Modification Site | Rationale | Example Modifications |
|---|---|---|
| 3,4-Dichlorobenzoyl Moiety | Investigate the importance of the chlorine substitution pattern for target interaction. | 2,4-dichloro; 3,5-dichloro; 4-fluoro; 4-trifluoromethyl |
| N-(2-chlorobenzyl) Moiety | Determine the influence of the benzyl (B1604629) substituent's position and electronics on activity. | N-(3-chlorobenzyl); N-(4-chlorobenzyl); N-(benzyl); N-(2-fluorobenzyl) |
| Amide Bridge | Assess the role of the amide bond and explore potential improvements in stability or conformation. | Thioamide, reversed amide, stable isosteres |
Environmental Remediation Strategies Based on Degradation Insights
Given the presence of multiple chlorine atoms, this compound is likely to exhibit some degree of environmental persistence. Research into its environmental fate and potential remediation strategies is therefore essential.
Biodegradation: Many chlorinated compounds are resistant to microbial degradation. researchgate.net For example, 2,6-dichlorobenzamide (B151250) (BAM), a metabolite of the herbicide dichlobenil, is known for its high persistence in soil and groundwater. asm.org Future studies should investigate whether microbial consortia from contaminated sites can degrade this compound under aerobic or anaerobic conditions. Techniques like bioaugmentation, which involves introducing specialized microorganisms to a contaminated site, could be explored as a remediation strategy. epa.gov
Photodegradation: Sunlight can induce the degradation of chemical compounds in the environment. The photodegradation of related structures like aryl sulfonamides involves cleavage of key bonds. rsc.org It is plausible that the C-Cl or amide bonds in this compound could be susceptible to photolysis. Research should quantify the photodegradation rate and identify the resulting byproducts to assess whether this is a significant environmental degradation pathway.
Advanced Oxidation Processes (AOPs): For persistent chlorinated compounds, AOPs that generate highly reactive hydroxyl radicals are a viable treatment option. Investigating the efficacy of processes like Fenton oxidation, ozonation, or photocatalysis (e.g., using TiO₂ or ZnO nanocomposites) for the complete mineralization of this compound would be a forward-looking environmental research goal. mdpi.com
Insights from the environmental fate of other chlorinated aromatics, such as dichlorobenzidine (B72168) and the herbicide diuron, highlight the importance of understanding degradation pathways, as metabolites can sometimes be as or more persistent than the parent compound. epa.govpsu.edu
Q & A
Basic: What are the standard synthetic routes for 3,4-dichloro-N-(2-chlorobenzyl)benzamide?
The synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with 2-chlorobenzylamine under nucleophilic acyl substitution conditions. A common method utilizes anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts. Purification is achieved via recrystallization or column chromatography .
Key Steps:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3,4-Dichlorobenzoyl chloride + 2-chlorobenzylamine | Amide bond formation |
| 2 | Triethylamine, DCM, 0–25°C | Reaction stabilization |
| 3 | Ethanol/water recrystallization | Isolation of pure product |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Temperature control: Slow addition of reagents at 0°C minimizes side reactions (e.g., hydrolysis of acyl chloride) .
- Catalytic additives: DMAP (4-dimethylaminopyridine) can accelerate acylation .
- Solvent selection: Anhydrous THF may enhance solubility of intermediates compared to DCM .
- In situ monitoring: TLC or NMR tracking of reaction progress prevents over- or under-reaction .
Basic: Which spectroscopic techniques are used for structural elucidation?
- NMR: H and C NMR identify chlorine-induced deshielding in aromatic protons (δ 7.2–7.8 ppm) and confirm amide linkage (N–H stretch ~3300 cm in IR) .
- X-ray crystallography: SHELX software refines crystal structures, resolving bond angles and dihedral distortions caused by steric hindrance from chlorobenzyl groups .
- Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H] at m/z 328.03) .
Advanced: How to resolve discrepancies in crystallographic data during structure determination?
Discrepancies (e.g., anomalous thermal parameters or occupancy issues) can arise from:
- Disorder in chlorobenzyl groups: Apply SHELXL restraints to model split positions .
- Twinned crystals: Use PLATON’s TwinRotMat to identify twinning laws and refine data accordingly .
- High R-factors: Re-examine data collection parameters (e.g., resolution limits, absorption corrections) .
Basic: What are common chemical reactions this compound undergoes?
- Nucleophilic substitution: Chlorine atoms at 3,4-positions react with amines or alkoxides to form substituted derivatives .
- Reductive amination: The benzylamine moiety can be modified via hydrogenation or alkylation .
- Photochemical reactions: UV irradiation may induce C–Cl bond cleavage, forming radicals for polymerization studies .
Advanced: What mechanistic insights explain unexpected substitution patterns in derivatization reactions?
Contradictory regioselectivity (e.g., para vs. ortho substitution) can arise from:
- Steric effects: Bulky substituents on the benzyl group hinder access to certain positions .
- Electronic effects: Electron-withdrawing Cl groups direct nucleophiles to meta positions via resonance stabilization .
- Solvent polarity: Polar aprotic solvents stabilize transition states for meta attack, while nonpolar solvents favor ortho pathways .
Basic: What biological targets are associated with this compound?
Preliminary studies suggest interactions with:
- Opioid receptors: Structural analogs (e.g., AH-7921) bind μ-opioid receptors, but target specificity requires validation via competitive binding assays .
- Enzyme inhibition: Chlorobenzamide derivatives may inhibit kinases or proteases, as seen in related compounds .
Advanced: How to design structure-activity relationship (SAR) studies to evaluate chlorine substitution effects?
- Synthetic variations: Synthesize analogs with mono-/di-chloro or fluoro substitutions at 3,4-positions .
- Biological assays: Test analogs against target proteins (e.g., opioid receptors) using radioligand displacement or functional cAMP assays .
- Computational modeling: Dock analogs into receptor active sites (e.g., using AutoDock Vina) to correlate Cl positioning with binding energy .
Basic: What are the solubility and stability profiles under different conditions?
- Solubility: Poor in water; soluble in DMSO, DMF, or dichloromethane. Stability: Degrades under strong acids/bases (pH <2 or >10) .
- Storage: Store at –20°C under inert gas (N/Ar) to prevent oxidation of the benzyl group .
Advanced: How to analyze contradictory bioactivity data across studies?
Conflicting results (e.g., agonist vs. antagonist activity) may stem from:
- Assay variability: Standardize cell lines (e.g., HEK293 vs. CHO) and readout methods (cAMP vs. calcium flux) .
- Enantiomeric purity: Chiral benzamide derivatives require HPLC separation to isolate active enantiomers .
- Metabolic stability: Use liver microsome assays to assess if metabolites contribute to observed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
